Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The amino group can be introduced through a nucleophilic substitution reaction with an appropriate amine.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for diseases due to its quinoline core.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-3-carboxylate derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
Ethyl 8-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the thiophene ring and the specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 8-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)14-16(20-9-8-11-5-4-10-25-11)12-6-3-7-13(19)15(12)21-17(14)22/h3-7,10H,2,8-9H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHVSQMQSWAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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